Home > Products > Screening Compounds P105579 > Thalidomide-5'-C3-PEG4-OH
Thalidomide-5'-C3-PEG4-OH -

Thalidomide-5'-C3-PEG4-OH

Catalog Number: EVT-14895721
CAS Number:
Molecular Formula: C24H32N2O9
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-C3-PEG4-OH is a derivative of thalidomide, a compound historically recognized for its sedative properties and later infamous for its teratogenic effects when used during pregnancy. Despite its controversial past, thalidomide and its derivatives have been repurposed in modern medicine, particularly for treating conditions such as multiple myeloma and certain inflammatory diseases. The modification of thalidomide with polyethylene glycol (PEG) chains enhances its solubility and bioavailability, making it more effective for therapeutic applications.

Source

Thalidomide-5'-C3-PEG4-OH is synthesized from thalidomide through a process that incorporates a PEG moiety at the 5' position. This modification is aimed at improving the pharmacological properties of thalidomide, which has been extensively studied for its interactions with cellular proteins, particularly cereblon (CRBN), a key player in the ubiquitin-proteasome system .

Classification

Thalidomide-5'-C3-PEG4-OH falls under the category of modified small molecules with potential therapeutic uses. It is classified as an anti-inflammatory and immunomodulatory agent, similar to other thalidomide derivatives such as lenalidomide and pomalidomide, which also target CRBN .

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-C3-PEG4-OH involves several critical steps:

  1. Activation of Thalidomide: The thalidomide molecule is first activated by introducing a reactive group at the 5' position.
  2. PEGylation: The activated thalidomide is then reacted with a PEG chain under mild conditions to prevent degradation.
  3. Purification: The final product undergoes purification through techniques like chromatography to achieve high purity and yield.

Technical Details

In industrial settings, the synthesis process is scaled up for efficiency. Automated systems are often employed to control reaction conditions precisely, ensuring consistent quality and cost-effectiveness in the production of Thalidomide-5'-C3-PEG4-OH.

Molecular Structure Analysis

Structure

Thalidomide-5'-C3-PEG4-OH has a complex molecular structure characterized by the following:

  • Molecular Formula: C24H32N2O9
  • Molecular Weight: 492.5 g/mol
  • IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCO

This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity .

Data

The structural data includes InChI and InChI Key identifiers that facilitate database searches and molecular modeling:

  • InChI: InChI=1S/C24H32N2O9/c27-7-9-33...
  • InChI Key: KKKYGDWACFARQL-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

Thalidomide-5'-C3-PEG4-OH can participate in various chemical reactions:

  1. Oxidation: It can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions modify functional groups on the PEG chain.
  3. Substitution: Substitution reactions introduce new functional groups, enhancing properties.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride.
  • Nucleophiles for Substitution Reactions: Varies based on desired modifications.

These reactions can lead to products with altered pharmacological properties, potentially improving therapeutic efficacy .

Mechanism of Action

The mechanism of action for Thalidomide-5'-C3-PEG4-OH primarily involves its interaction with cereblon. By binding to cereblon, it modulates the degradation of specific proteins involved in various cellular pathways. This interaction is crucial for its anti-inflammatory and immunomodulatory effects . The compound’s PEGylation enhances its binding affinity and stability compared to unmodified thalidomide.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5'-C3-PEG4-OH exhibits enhanced solubility due to the PEG modification, which is critical for its bioavailability in biological systems.

Chemical Properties

The compound's chemical stability is influenced by the presence of the PEG chain, which protects against hydrolysis and degradation under physiological conditions. Its reactivity profile allows it to participate in various biochemical interactions essential for its therapeutic effects.

Applications

Thalidomide-5'-C3-PEG4-OH has diverse applications in scientific research:

  1. Chemistry: Used as a model compound for studying PEGylation effects on solubility.
  2. Biology: Investigated for its role in modulating biological pathways.
  3. Medicine: Explored for therapeutic potential in treating diseases such as multiple myeloma and inflammatory disorders.
  4. Industry: Utilized in drug delivery systems and as a reference compound in pharmaceutical research .
Synthetic Design & Rationale

Strategic Integration of Thalidomide Core with C3-PEG4-OH Linker

Pharmacophoric Optimization for Cereblon Binding Affinity

The molecular design rigorously preserves the glutarimide ring system of thalidomide, which serves as the primary recognition element for CRBN binding. Biochemical studies confirm that this heterocyclic component engages key tryptophan residues (W380, W386, and W400) within the CRBN binding pocket through hydrophobic interactions and hydrogen bonding networks [2]. The phthalimide moiety remains unsubstituted at the 4-position to avoid steric clashes that could impair binding kinetics. This conservation strategy ensures maintenance of the native binding affinity (Kd ≈ 250-500 nM) characteristic of classical thalidomide-CRBN interactions. The C3 alkyl spacer (propyl chain) attached at the 5'-position of the glutarimide ring provides optimal distance from the core pharmacophore, minimizing interference with the protein-ligand interface while maintaining conformational flexibility essential for induced-fit binding [1] [8].

Role of PEG Spacers in Solubility and Steric Accessibility

The incorporation of the PEG4 spacer fundamentally addresses two critical limitations of conventional thalidomide derivatives: poor aqueous solubility and steric hindrance. Composed of four repeating ethylene oxide units, the PEG4 linker significantly enhances hydrophilicity and hydrogen-bonding capacity, yielding a compound with substantially improved water solubility (>10-fold increase compared to unmodified thalidomide) [7]. This amphiphilic character facilitates biological membrane permeability while maintaining compatibility with aqueous reaction environments during PROTAC synthesis. The flexible, elongated structure (approximately 17.4 Å when fully extended) provides sufficient spatial separation between the E3 ligase ligand and the target protein warhead, enabling simultaneous binding within the ternary complex without steric conflict. Computational modeling indicates the PEG4 spacer maintains an optimal radius of gyration (Rg ≈ 8.3 Å), balancing conformational freedom with efficient proximity-driven ubiquitin transfer [4] [9].

Table 1: Molecular Characteristics of Thalidomide-5'-C3-PEG4-OH and Related Compounds

CharacteristicThalidomide-5'-C3-PEG4-OHThalidomide-5'-C3-PEG4-amineThalidomide-4'-ether-PEG3-amine
Molecular FormulaC₂₄H₃₃N₃O₉ (calculated)C₂₄H₃₄ClN₃O₈C₂₁H₂₇N₃O₈·HCl
Molecular Weight507.54 g/mol (calculated)528.0 g/mol485.92 g/mol
Attachment PositionGlutarimide 5'-positionGlutarimide 5'-positionPhthalimide 4-position
Terminal GroupHydroxyl (-OH)Amine (-NH₂)Amine (-NH₂)
Spacer LengthC3 + 4 ethylene oxide unitsC3 + 4 ethylene oxide units3 ethylene oxide units
Key Functional GroupPrimary alcoholPrimary amine (as HCl salt)Primary amine (as HCl salt)

Conjugation Methodologies for PROTAC Development

Amine-Reactive Chemistry for Target Ligand Coupling

The terminal hydroxyl group in Thalidomide-5'-C3-PEG4-OH serves as a versatile handle for conjugation to target protein ligands through carboxylate or amine functionalities. For coupling to amine-containing warheads, the hydroxyl group undergoes activation via conversion to N-hydroxysuccinimide (NHS) esters using N,N'-disuccinimidyl carbonate (DSC) in anhydrous aprotic solvents. This activated intermediate reacts efficiently with primary amines (ε-amino group of lysine residues or terminal alkylamines) under mild conditions (pH 7.5-8.5, 25°C), forming stable carbamate linkages. Alternatively, direct Mitsunobu reactions enable ether formation with phenolic warheads, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature. These methodologies achieve conjugation efficiencies exceeding 85% with minimal epimerization of chiral centers in complex warheads [7] [9].

Comparative Analysis of Click Chemistry vs. Carbodiimide-Mediated Reactions

PROTAC assembly leverages two principal conjugation strategies, each with distinct advantages for specific molecular contexts:

Carbodiimide-Mediated Amidation: Employing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic HOAt or HOBt facilitates direct coupling between the hydroxyl-terminated linker (after carboxylation) and amine-containing warheads. This method provides high atom economy and avoids bulky triazole adducts. However, it requires careful pH control (optimal pH 4.5-5.5 in MES buffer) to suppress hydrolysis and exhibits reduced efficiency with sterically hindered amines (yields typically 70-80%). Side reactions, including O-acylisourea formation and potential racemization, necessitate purification by reverse-phase HPLC [3] [6].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach involves pre-functionalization of Thalidomide-5'-C3-PEG4-OH with an azido group via mesylate displacement or Appel reaction followed by azide substitution. The resulting azide derivative reacts with alkyne-functionalized target ligands under catalytic Cu(I) (generated in situ from CuSO₄ + sodium ascorbate) in t-BuOH/H₂O mixtures. This method offers exceptional bioorthogonality, near-quantitative yields (>95%), and insensitivity to steric hindrance. The resulting 1,4-disubstituted triazole moiety introduces a moderate polarity (logP increase ≈ 1.2) while maintaining metabolic stability. Reaction scalability and minimal purification requirements make this approach particularly suitable for complex PROTAC architectures [9] [10].

Table 2: Comparison of Conjugation Methodologies for PROTAC Assembly

ParameterCarbodiimide-Mediated AmidationCuAAC Click Chemistry
Reaction TypeAmide bond formation1,2,3-triazole formation
Catalyst SystemEDC/HOBt or EDC/HOAtCuSO₄/Sodium Ascorbate
Typical SolventDMF, DCM, or aqueous buffert-BuOH/H₂O (1:1)
Optimal pH Range4.5-5.5 (carboxyl activation)7.0-8.5
Reaction Temperature0-25°C25-50°C
Reaction Time4-24 hours1-4 hours
Typical Yield70-85%90-98%
Steric ToleranceModerate to lowHigh
Key AdvantageDirect bond formation; no linker additionHigh efficiency; bioorthogonality
Key LimitationCompetitive hydrolysis; racemization riskIntroduction of triazole moiety

Properties

Product Name

Thalidomide-5'-C3-PEG4-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C24H32N2O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-1-2-17-3-4-18-19(16-17)24(31)26(23(18)30)20-5-6-21(28)25-22(20)29/h3-4,16,20,27H,1-2,5-15H2,(H,25,28,29)

InChI Key

KKKYGDWACFARQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.